molecular formula C19H25NO B2913010 8-(4-Tert-butylbenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane CAS No. 2310016-22-7

8-(4-Tert-butylbenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane

Cat. No.: B2913010
CAS No.: 2310016-22-7
M. Wt: 283.415
InChI Key: IJHCXIDWMMFPHA-UHFFFAOYSA-N
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Description

8-(4-Tert-butylbenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane is a chemical compound based on the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure of significant interest in medicinal chemistry . This scaffold is recognized for its potential as a ligand for opioid receptors, which include the mu (μ), delta (δ), and kappa (κ) subtypes . Compounds featuring this pharmacophore are investigated for their application in a wide range of neurological and gastrointestinal disorders, such as the treatment of chronic pain, neurogenic pain, irritable bowel syndrome, and chemical dependencies . Researchers value this structural class for its ability to interact with key neurological targets, providing a versatile template for the development of novel therapeutic agents. This product is intended for research purposes in a controlled laboratory environment only.

Properties

IUPAC Name

(4-tert-butylphenyl)-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-13-11-16-9-10-17(12-13)20(16)18(21)14-5-7-15(8-6-14)19(2,3)4/h5-8,16-17H,1,9-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHCXIDWMMFPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(=C)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-(4-Tert-butylbenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with the preparation of an acyclic starting material that contains all the required stereochemical information. The stereocontrolled formation of the bicyclic scaffold is then achieved through various synthetic methodologies .

Chemical Reactions Analysis

8-(4-Tert-butylbenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

8-(4-Tert-butylbenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-Tert-butylbenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

The 8-azabicyclo[3.2.1]octane scaffold is a versatile template for medicinal chemistry. Below is a detailed comparison of 8-(4-Tert-butylbenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane with structurally and functionally related compounds:

Structural Modifications at the 8-Position
Compound Name 8-Substituent Key Findings Reference
Target Compound 4-Tert-butylbenzoyl Hypothesized to enhance lipophilicity and steric bulk, potentially improving CNS penetration and target engagement.
8-Cyclopropylmethyl-3-diarylmethoxyethylidenyl Cyclopropylmethyl Demonstrated high SERT/DAT selectivity (Ki: SERT = 2.1 nM, DAT = 120 nM), attributed to the small, rigid cyclopropyl group .
8-(4-Fluorobenzyl) derivatives 4-Fluorobenzyl Moderate DAT/SERT affinity (Ki: 10–50 nM) but lower selectivity compared to cyclopropylmethyl analogs .
8-((3,5-Dimethylpyrazol-4-yl)sulfonyl) Pyrazole sulfonamide Exhibited non-opioid analgesic activity (ED50: 3 mg/kg in rodent models) due to sulfonamide’s polar interactions .
8-Benzhydryl-nortropane Benzhydryl Potent NOP receptor agonists (EC50: <10 nM) with CNS applications .

Analysis :

  • 4-Tert-butylbenzoyl vs. Cyclopropylmethyl : The tert-butyl group provides greater lipophilicity, which may enhance blood-brain barrier permeability, whereas the cyclopropylmethyl group optimizes SERT/DAT selectivity through steric constraints .
  • Sulfonamide vs. Benzoyl: Sulfonamide derivatives (e.g., pyrazole sulfonamides) introduce hydrogen-bonding capacity, favoring non-opioid analgesic pathways, while the benzoyl group in the target compound may prioritize transporter modulation .
Modifications at the 3-Position
Compound Name 3-Substituent Key Findings Reference
Target Compound Methylidene The methylidene group introduces rigidity, potentially stabilizing bioactive conformations.
3-(4-Iodophenyl)-8-methyl derivatives 4-Iodophenyl Radiolabeled analogs (e.g., [125I]) are used in receptor imaging studies due to iodine’s isotopic properties .
3-(Triazole-4-yl) derivatives 3-Isopropyl-5-methyltriazole High-yield synthesis (87–93%) via cyclization reactions; triazole enhances metabolic stability .
3-Phenoxy derivatives Phenoxy Demonstrated NK1 receptor antagonism (Ki: 0.5 nM) with selectivity over hERG channels .

Analysis :

  • Methylidene vs. Phenoxy: The methylidene group in the target compound may reduce rotational freedom compared to phenoxy, favoring interactions with planar transporter binding sites. Phenoxy derivatives, however, show superior NK1 receptor affinity due to aromatic stacking .

Analysis :

  • The tert-butylbenzoyl group in the target compound may require specialized acylation conditions, whereas diaryl ethers and sulfonamides are synthesized via robust, high-yield routes .

Analysis :

  • The 4-tert-butylbenzoyl group’s bulk may mitigate hERG channel binding, a common issue with cationic bicyclic amines, though this requires validation .

Biological Activity

The compound 8-(4-Tert-butylbenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane is a derivative of the azabicyclo[3.2.1]octane class, which has garnered attention for its potential biological activities, particularly as a monoamine reuptake inhibitor. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C15H19N Molecular Formula \text{C}_{15}\text{H}_{19}\text{N}\quad \text{ Molecular Formula }

This compound features a bicyclic structure that is significant for its interaction with neurotransmitter systems.

Monoamine Reuptake Inhibition

Research indicates that compounds within the azabicyclo[3.2.1]octane class, including 8-(4-Tert-butylbenzoyl)-3-methylidene derivatives, exhibit activity as monoamine reuptake inhibitors (MRIs). These compounds are particularly relevant in the treatment of mood disorders such as depression and anxiety by modulating neurotransmitter levels in the synaptic cleft.

Key Findings:

  • Inhibition Potency: In vitro studies have demonstrated that these compounds can inhibit the reuptake of serotonin, norepinephrine, and dopamine, which are critical neurotransmitters involved in mood regulation .
  • Selectivity: Some derivatives show selective inhibition profiles, indicating potential for reduced side effects compared to traditional antidepressants like SSRIs and tricyclics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Substituent Effect on Activity
Tert-butyl groupIncreases lipophilicity and receptor binding affinity
Benzoyl moietyEnhances selectivity towards specific monoamine transporters
Methylidene groupAffects conformational flexibility and binding interactions

Study 1: Antidepressant Activity

In a study examining various azabicyclo[3.2.1]octane derivatives, it was found that those with higher lipophilicity exhibited improved antidepressant-like effects in rodent models. The specific compound 8-(4-Tert-butylbenzoyl)-3-methylidene showed significant reductions in immobility time in forced swim tests, indicating potential antidepressant properties .

Study 2: Pain Management

Another investigation highlighted the analgesic properties of this compound class, suggesting that their mechanism involves modulation of pain pathways via monoamine neurotransmitter systems. The study reported effective pain relief comparable to conventional analgesics but with a different side effect profile .

Q & A

Basic: What synthetic strategies are recommended for preparing 8-(4-Tert-butylbenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane, and what intermediates are critical?

Answer:
The synthesis typically involves constructing the 8-azabicyclo[3.2.1]octane core via cyclization reactions, followed by functionalization at the 3- and 8-positions. Key steps include:

  • Core formation : Use a Mannich reaction or [3+2] cycloaddition to assemble the bicyclic scaffold (e.g., , Scheme 1).
  • Substituent introduction : Introduce the 4-tert-butylbenzoyl group via nucleophilic acyl substitution or Friedel-Crafts acylation. The 3-methylidene group can be added using Wittig or Peterson olefination.
  • Critical intermediates : Prioritize the synthesis of 8-azabicyclo[3.2.1]octan-3-one derivatives for subsequent functionalization ( ).

Methodological Note : Monitor reaction stereochemistry using chiral HPLC or polarimetry, as substituent orientation impacts biological activity ( ).

Basic: How can structural integrity and stereochemistry be validated for this compound?

Answer:
A multi-technique approach is essential:

  • X-ray crystallography : Resolve absolute configuration and intramolecular interactions (e.g., hydrogen bonding between hydroxyl and nitrogen groups; ).
  • NMR spectroscopy : Use 2D techniques (COSY, NOESY) to confirm substituent positions and stereochemistry. For example, coupling constants in 1H^1H-NMR can distinguish axial/equatorial protons.
  • Mass spectrometry (HRMS) : Verify molecular formula and purity (>98%) via exact mass analysis ( ).

Quality Control : Cross-reference spectral data with computational predictions (DFT or molecular modeling) to resolve ambiguities.

Advanced: What experimental designs are optimal for assessing interactions with neurotransmitter transporters (DAT, SERT, NET)?

Answer:
Use radioligand binding assays and uptake inhibition studies :

  • Radiolabeled assays : Incubate the compound with transfected cells expressing human DAT/SERT/NET. Use 3H^3H-WIN35428 (DAT) or 3H^3H-citalopram (SERT) as tracers. Calculate IC50IC_{50} values via competitive binding curves ( ).
  • Uptake inhibition : Measure inhibition of 3H^3H-dopamine/serotonin/norepinephrine uptake in synaptosomal preparations. Normalize data to positive controls (e.g., cocaine for DAT).
  • Controls : Include non-specific binding wells (excess cold ligand) and validate with known inhibitors (e.g., ).

Advanced Tip : Perform kinetic assays to differentiate between competitive and non-competitive inhibition mechanisms.

Advanced: How can contradictory binding affinity data across studies be resolved?

Answer:
Discrepancies may arise from differences in assay conditions or stereochemical purity. Address them via:

  • Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. CHO), buffer pH, and temperature.
  • Stereochemical analysis : Re-evaluate enantiomeric purity using chiral columns ( ).
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and identify critical residues influencing affinity ( ).

Case Study : In , rigid analogs showed stereoselective DAT binding, suggesting conformational flexibility may alter results.

Advanced: What in vitro models are suitable for pharmacokinetic profiling of this compound?

Answer:
Prioritize the following assays:

  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
  • Plasma protein binding : Use equilibrium dialysis or ultrafiltration to measure free fraction.
  • CYP inhibition : Screen for interactions with CYP3A4/2D6 using fluorogenic substrates.

Data Interpretation : Corrogate results with in silico ADMET predictions (e.g., SwissADME) to prioritize lead optimization.

Advanced: How can structure-activity relationship (SAR) studies guide optimization of transporter affinity?

Answer:

  • Substituent variation : Synthesize analogs with modified 4-tert-butylbenzoyl groups (e.g., electron-withdrawing substituents) to assess steric/electronic effects ( ).
  • Scaffold rigidity : Compare bicyclic vs. monocyclic analogs to evaluate conformational constraints ( ).
  • Pharmacophore mapping : Use QSAR models to identify critical hydrogen bond donors/acceptors (e.g., ).

Example : showed that ethylidenyl derivatives enhance DAT selectivity, suggesting rigidity improves target engagement.

Advanced: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis.
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air ( ).
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated containers.

Documentation : Maintain SDS sheets (e.g., ) and conduct regular risk assessments.

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